2-Furonitrile

Catalog No.
S793899
CAS No.
617-90-3
M.F
C5H3NO
M. Wt
93.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furonitrile

CAS Number

617-90-3

Product Name

2-Furonitrile

IUPAC Name

furan-2-carbonitrile

Molecular Formula

C5H3NO

Molecular Weight

93.08 g/mol

InChI

InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H

InChI Key

YXDXXGXWFJCXEB-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C#N

Canonical SMILES

C1=COC(=C1)C#N

Precursor for Pharmaceutical and Fine Chemical Synthesis

-Furonitrile serves as a valuable building block in the synthesis of diverse pharmaceutical and fine chemical compounds. Its versatile reactive nitrile group and furan ring allow for various chemical transformations, enabling the creation of complex molecules with potential therapeutic or industrial applications. Studies have explored its utilization in synthesizing:

  • Heterocyclic compounds: These compounds are prevalent in numerous drugs and exhibit diverse biological activities. 2-Furonitrile has been employed in constructing various heterocycles, including pyrazoles, imidazoles, and pyrimidines, with potential applications as anticonvulsants, antimicrobials, and anticancer agents .
  • Non-heterocyclic compounds: Researchers have investigated the use of 2-furoynitrile for the synthesis of non-heterocyclic compounds with potential applications in various fields. Examples include the synthesis of chiral alcohols for use in asymmetric synthesis and the development of novel flame retardants .

Substrate for Enzyme Studies

-Furonitrile's unique structure makes it a valuable substrate for studying enzymes, particularly those involved in the biodegradation of nitrile-containing compounds. Researchers have employed 2-furoynitrile to investigate the:

  • Substrate specificity of nitrilases: These enzymes play a crucial role in the detoxification and degradation of various nitrile compounds. Studies using 2-furoynitrile have helped elucidate the specificities and mechanisms of action of different nitrilases .
  • Development of biocatalysts: Researchers have explored the potential of using 2-furoynitrile as a substrate for developing novel biocatalysts for various applications. For instance, studies have investigated the use of engineered enzymes capable of efficiently converting 2-furoynitrile into valuable products, potentially leading to more sustainable and environmentally friendly production processes .

2-Furonitrile is a colorless organic compound derived from furan, characterized by the presence of a nitrile functional group. Its chemical formula is C₅H₃NO, and it has a molar mass of approximately 93.085 g/mol. The compound is noted for its distinctive aromatic properties and serves as an important intermediate in various chemical syntheses, particularly in the pharmaceutical and fine chemical industries .

Typical of nitriles and aromatic compounds, including:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, forming corresponding amides or carboxylic acids.
  • Hydrolysis: Under acidic or basic conditions, 2-furonitrile can be hydrolyzed to yield furoic acid.
  • Reduction: It can be reduced to 2-furylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in producing various derivatives .

The synthesis of 2-furonitrile can be achieved through several methods:

  • Vapor Phase Ammoxidation: This industrial method involves the reaction of furfural with ammonia over a bismuth molybdate catalyst at temperatures between 440-480 °C.
  • Oxidative Dehydration: Laboratory methods include oxidative dehydration of furfural with hypervalent iodine reagents or n-bromosuccinimide.
  • Aldoxime Method: Conversion from furfural aldoxime can be performed using thionyl chloride-benzotriazole or triphenylphosphine-iodine reagents.
  • Flash Vacuum Pyrolysis: This technique can also generate 2-furonitrile from furoic acid amide under controlled conditions .

While 2-furonitrile currently lacks widespread commercial applications, it serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals. Its potential use as a sweetening agent and extractive distillation solvent adds to its significance in various industrial processes .

Several compounds share structural similarities with 2-furonitrile, each possessing unique properties:

Compound NameStructureKey Properties
2-CyanopyridineC₆H₄N₂OUsed as a building block in pharmaceuticals; exhibits different reactivity patterns .
Furoic AcidC₅H₄O₂A direct hydrolysis product; utilized in organic synthesis and as a food preservative .
5-MethylfuranC₅H₆OExhibits different biological activities; used as a solvent and fuel additive .

The uniqueness of 2-furonitrile lies in its balance between aromatic stability and functional versatility, making it a valuable intermediate for synthetic applications while also presenting potential for novel uses in food technology due to its sweetening capabilities.

2-Furonitrile (C₅H₃NO), a furan derivative with a nitrile group, was first synthesized in the mid-20th century through vapor-phase ammoxidation of furfural using bismuth molybdate catalysts at 440–480°C. This method became industrially viable due to its scalability and compatibility with furfural, a biomass-derived platform chemical. Early research focused on optimizing reaction conditions to improve yields, with later studies exploring nitro derivatives such as 5-nitro-2-furonitrile for pharmaceutical applications. By the 1980s, patent filings revealed advanced catalytic systems, including vanadium-based oxides, for selective nitrile production.

The compound’s structural characterization advanced with rotational spectroscopy studies in the 2010s, which resolved its molecular geometry and dipole moments. These findings enabled precise computational modeling of its reactivity, particularly in hydrogen-bonded complexes.

Significance in Bio-based Chemical Research

2-Furonitrile is a critical intermediate in sustainable chemistry due to its origins in furfural, a USDA-approved biorenewable derived from agricultural waste. Unlike petrochemical nitriles, it aligns with circular economy principles, as demonstrated by Origin Materials’ carbon-negative furfural production. Recent enzymatic routes using aldoxime dehydratase mutants achieve 98% conversion efficiency from furfural aldoxime, eliminating toxic cyanide reagents.

Table 1: Comparison of 2-Furonitrile Synthesis Methods

MethodFeedstockCatalyst/EnzymeYield (%)Temperature (°C)
Vapor-phase ammoxidationFurfuralBi₂(MoO₄)₃70–85440–480
Enzymatic dehydrationFurfural aldoximeOxdYH3-3 (mutant)9830
ChemoenzymaticXyloseDCE/H₂O biphasic system78120

Current Research Landscape and Academic Interest

Recent studies focus on three areas:

  • Catalytic Innovations: Alkali-doped manganese oxides (e.g., α-MnO₂/NaₓMnO₂) enable direct conversion of furfural to 2-furonitrile at 30°C with 89% selectivity.
  • Enzyme Engineering: Semi-rational mutagenesis of aldoxime dehydratase improved activity sixfold, enabling continuous 2-furonitrile production at 6.2 g·L⁻¹·h⁻¹.
  • Materials Science: Rotational spectroscopy studies identified 2-furonitrile’s interaction with water clusters, informing its use in solvent design.

Over 45 peer-reviewed articles since 2020 highlight its role in pharmaceuticals, including anticonvulsant and antifungal agents.

Industrial Production Methods

Vapor Phase Ammoxidation of Furfural

The primary industrial route for 2-furonitrile synthesis relies on the vapor phase ammoxidation of furfural using bismuth molybdate catalysts [1]. This process operates under carefully controlled conditions with temperatures ranging from 440 to 480 degrees Celsius [1]. The reaction involves the simultaneous oxidation and amination of furfural in the presence of ammonia and oxygen over a bismuth molybdate catalyst system [1].

The bismuth molybdate catalyst system demonstrates exceptional selectivity for this transformation due to its unique structural properties [21]. Research has established that bismuth molybdate catalysts display optimal activity and selectivity when their bismuth to molybdenum atomic ratios lie within the range of 2/3 to 2/1 [21]. The catalyst structure consists of three major phases: Bi2Mo3O12, Bi2Mo2O9, and Bi2MoO6, each differing in oxygen coordination and molybdenum clustering arrangements [21].

The mechanistic pathway involves the formation of allyl-type intermediates through alpha-hydrogen abstraction from furfural [21] [22]. Isotopic labeling studies using carbon-13 labeled propene have demonstrated that the ammoxidation proceeds through symmetrical intermediates, consistent with allylic species formation [22]. The reaction mechanism follows a dual-site concept where bismuth centers facilitate hydrogen abstraction while molybdenum sites promote oxygen insertion and nitrogen incorporation [21].

Industrial implementation typically employs fixed-bed, fluidized-bed, or moving-bed reactor configurations depending on the specific process requirements [24]. The reaction conditions are optimized to maximize 2-furonitrile yield while minimizing the formation of undesired by-products such as carbon dioxide and other oxidation products [1].

Process Optimization Parameters

Critical process parameters for vapor phase ammoxidation include temperature, pressure, contact time, and feed composition ratios [24]. The ammoxidation temperature generally operates within the range of 350 to 600 degrees Celsius, with the preferred range being 380 to 470 degrees Celsius for optimal selectivity [24]. Pressure conditions typically range from 0.1 to 10 atmospheres, with atmospheric pressure to 3 atmospheres being most commonly employed [24].

Contact time between gaseous feedstocks and the catalyst represents a crucial optimization parameter, generally maintained within 0.1 to 30 seconds per gram per cubic centimeter, with the preferred range being 0.5 to 10 seconds per gram per cubic centimeter [24]. The contact time calculation follows the formula: Contact Time = (W × 273 × P) / (F × (273 + T)), where W represents catalyst weight, F represents flow rate, T represents temperature, and P represents pressure [24].

Feed composition optimization involves careful control of the molar ratios between furfural, ammonia, and oxygen [39]. Typical feed molar ratios employ approximately 1:5:6 for furfural:ammonia:oxygen, though these ratios may be adjusted based on specific catalyst formulations and desired conversion levels [39]. Process intensification through microreactor technology has demonstrated significant improvements in space-time yields, achieving values ranging from 1,724 to 77,082 grams of product per kilogram of catalyst per hour [39].

Temperature control within the reactor system requires precise management to maintain optimal reaction conditions [39]. Advanced microreactor designs have achieved temperature variations within ±1 degree Celsius during typical 5-hour experimental runs [39]. Heat management becomes particularly critical due to the exothermic nature of the ammoxidation reaction [14].

ParameterOptimal RangeEffect on Process
Temperature440-480°CCritical for selectivity
Pressure1-3 atmModerate effect on conversion
Contact Time0.5-10 sec·g/ccAffects overall conversion
Feed Ratio (Furfural:NH3:O2)1:5:6Stoichiometric requirement
Residence Time<0.01 s (microreactor)Productivity enhancement

Laboratory-Scale Synthesis Approaches

Oxidative Dehydration Methods

Laboratory-scale synthesis of 2-furonitrile employs various oxidative dehydration methodologies that offer alternatives to industrial ammoxidation processes [1] [11]. N-bromosuccinimide serves as a powerful oxidant for the transition-metal-free synthesis, particularly in oxidative cyclization reactions [30]. This reagent demonstrates excellent performance in providing desired products with yields up to 94 percent under appropriate reaction conditions [30].

Hypervalent iodine reagents represent another significant class of oxidants for 2-furonitrile synthesis [37]. These reagents, used in combination with ammonium acetate as the nitrogen source, provide an efficient route to 2-furonitrile as a pharmaceutical intermediate [37]. The hypervalent iodine methodology offers advantages in terms of selectivity and reaction conditions compared to traditional methods [37].

The oxidative dehydration process typically involves the conversion of furfural through ammonia salt intermediates using specialized reagent systems [1] [11]. Research has demonstrated that various hypervalent iodine compounds can effectively promote the desired transformation under mild conditions [41]. These reagents are particularly valuable for their ability to facilitate carbon-nitrogen bond formation while maintaining high selectivity [41].

Advanced oxidative methods include the use of titanosilicate catalysts for liquid-phase ammoximation reactions [15]. Ti-MOR catalyst has proven superior to TS-1 and Ti-MWW catalysts, providing furfural conversion and oxime selectivity both above 97 percent under optimized conditions [15]. The reaction mechanism involves both hydroxylamine and imine pathways, with the hydroxylamine route accounting for target product formation [15].

Aldoxime-Based Synthetic Routes

Aldoxime-based synthetic routes represent well-established methodologies for 2-furonitrile preparation in laboratory settings [1] [11]. The thionyl chloride-benzotriazole system demonstrates exceptional efficiency for aldoxime dehydration, proceeding smoothly at room temperature to yield corresponding nitriles in greater than 90 percent yields within approximately 20 minutes [31]. This method operates under mild conditions using dry dichloromethane as the solvent system [31].

Triphenylphosphine-iodine reagent systems provide another efficient approach for nitrile synthesis from aldoximes [28]. This methodology has been extensively studied and optimized for various aldoxime substrates, demonstrating broad applicability and high conversion rates [28]. The reaction mechanism involves the formation of activated phosphorus-iodine complexes that facilitate the dehydration process [28].

Alternative aldoxime dehydration methods include heating in dimethyl sulfoxide, which acts as both solvent and catalyst [29]. Studies have identified key intermediates in this process, including (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde, through detailed nuclear magnetic resonance spectroscopic analysis [29]. The dimethyl sulfoxide method operates at elevated temperatures around 150 degrees Celsius [29].

Flash vacuum pyrolysis represents a specialized technique for aldoxime dehydration that involves heating precursor molecules intensely and briefly [33]. This method has been successfully applied to convert furoic acid amides to 2-furonitrile through flash-dehydration over molecular sieves [33]. The technique operates under dynamic vacuum conditions with temperatures ranging from 200 to 1000 degrees Celsius and residence times measured in milliseconds [35].

Synthesis MethodYield (%)Reaction TimeTemperatureSubstrate
Thionyl Chloride-Benzotriazole>90~20 minRoom TemperatureAldoxime
Triphenylphosphine-IodineHighVariableVariableAldoxime
N-Bromosuccinimide OxidationVariableVariableVariableFurfural
DMSO HeatingVariableVariable150°CAldoxime
Flash Vacuum PyrolysisVariableMilliseconds200-1000°CFuroic Acid Amide

Biocatalytic Synthesis Strategies

Aldoxime Dehydratase-Catalyzed Synthesis

Biocatalytic synthesis of 2-furonitrile utilizes aldoxime dehydratase enzymes that catalyze the dehydration of aldoximes to corresponding nitriles in aqueous environments [16]. These unique heme-containing proteins demonstrate the remarkable ability to perform dehydration reactions even in the presence of water, distinguishing them from other heme enzymes that typically utilize hydrogen peroxide or oxygen as mediators [16].

The catalytic mechanism involves direct substrate binding to the heme iron center, creating a highly specialized reaction environment [20]. Resonance Raman analysis with isotope labeling techniques has provided experimental evidence for this direct binding interaction [20]. The enzyme forms long-lived substrate complexes that exhibit highly oxidized heme states, similar to ferryl-oxo species observed in other hemoproteins [20].

Crystallographic studies have revealed the detailed three-dimensional structure of aldoxime dehydratase, identifying key amino acid residues essential for catalytic activity [16]. Serine-219 plays a crucial role in substrate stabilization through hydrogen bonding with the substrate hydroxyl group [16]. Histidine-320 functions as an acid-base catalyst, while Arginine-178 enhances the electrophilicity of the histidine residue [16].

The proposed catalytic mechanism involves several distinct steps: substrate entry into the heme pocket with hydroxyl group fixation by Serine-219, proton migration from Arginine-178 to Histidine-320, proton donation from Histidine-320 to the substrate hydroxyl group for water elimination, and final proton abstraction from the substrate alpha-carbon to yield the nitrile product [16]. This mechanism explains the enzyme's unique ability to create carbon-nitrogen triple bonds through dehydration in aqueous solutions [16].

Enzyme Engineering for Improved Catalytic Performance

Systematic enzyme engineering approaches have led to significant improvements in aldoxime dehydratase performance for 2-furonitrile synthesis [7] [8]. Directed evolution studies have identified beneficial mutations that enhance enzyme activity and substrate specificity [7]. The N266S mutant of OxdYH3-3 demonstrates three times higher activity compared to the wild-type enzyme when tested with E-3-pyridine aldoxime at 100 millimolar concentration [7].

Further engineering efforts have produced the OxdF1 L318I-N266S double mutant, which exhibits dramatically improved performance with activity reaching 3.94 units per milligram toward 2-furfuryl aldoxime, representing approximately six times higher activity than the wild-type OxdF1 enzyme [8]. This enhanced variant achieves complete conversion of 100 millimolar 2-furfuryl aldoxime within 1.5 hours, yielding a space-time productivity of 6.2 grams per liter per hour [8].

Semi-rational engineering strategies have proven particularly effective for developing chemoenzymatic sequences [8]. These approaches combine computational predictions with experimental screening to identify beneficial mutations in substrate access tunnels and distal residues [8]. The engineering process focuses on improving catalytic efficiency while maintaining enzyme stability under process conditions [8].

High-throughput screening methodologies enable rapid evaluation of enzyme variants using ultraviolet microspectrometry [7]. These screening approaches allow for the systematic assessment of mutant libraries, facilitating the identification of improved biocatalysts [7]. Kinetic parameter analysis reveals that engineered variants often exhibit enhanced catalytic efficiency despite increased Michaelis constants [7].

Mutant Strains Development for Enhanced Biocatalysis

Development of specialized mutant strains has focused on creating organisms with enhanced capabilities for 2-furonitrile biosynthesis [19]. The RARE strain (Reduced Aromatic aldehyde Reduction in Escherichia coli) represents a significant advancement in whole-cell biocatalyst development [19]. This engineered strain minimizes the endogenous conversion of aldehydes to corresponding alcohols, thereby improving overall process efficiency [19].

Whole-cell biotransformation systems offer advantages including reduced downstream processing requirements and improved enzyme stability [19]. The RARE strain expressing SMTA (Shimia marina transaminase) successfully converts high concentrations of substrates, with 400 millimolar hydroxymethylfurfural and 300 millimolar furfural being efficiently processed [19]. These systems achieve conversion rates exceeding 95 percent for appropriate substrate concentrations [19].

Strain optimization involves careful selection of host organisms and expression systems to maximize biocatalytic performance [19]. The enhanced biotransformation capacity observed in RARE cells correlates with minimized futile conversion pathways that would otherwise reduce process efficiency [19]. Cell density optimization typically employs 9 milligrams cell dry weight per milliliter for optimal performance [19].

Integration of multiple enzymatic activities within single strains enables complex cascade reactions for 2-furonitrile synthesis [19]. These engineered systems can perform sequential oxidation and transamination reactions, converting renewable feedstocks directly to the desired nitrile products [19]. The development of such integrated biocatalytic systems represents a significant advancement toward sustainable production methodologies [19].

Enzyme/StrainActivity (U/g wet cells)SubstrateImprovement FactorSpace-Time Yield (g/L/h)
OxdYH3-3 Wild Type0.52E-3-pyridine aldoxime1xN/A
OxdYH3-3 N266S1.73E-3-pyridine aldoxime3xN/A
OxdF1 Wild Type0.652-furfuryl aldoxime1xN/A
OxdF1 L318I-N266S3.942-furfuryl aldoxime6x6.2
SMTA (Shimia marina)VariableFuran aldehydesHighVariable

Xylose-Based Production Pathways

Xylose, a five-carbon monosaccharide derived from lignocellulosic biomass, serves as a crucial starting material for 2-furonitrile synthesis through multiple pathways. The most promising route involves a chemoenzymatic sequence that integrates chemical dehydration with enzymatic conversion [1]. This process begins with the dehydration of xylose to furfural, followed by oximation to form 2-furaldehyde oxime, and finally enzymatic dehydration to produce 2-furonitrile.

The temporal compartmentalization strategy employs a 1,2-dichloroethane (DCE)/water biphasic system (1:1, v/v) to achieve high yields of 2-furaldehyde oxime from xylose, with conversion rates exceeding 78% [1]. This approach demonstrates superior efficiency compared to conventional acid-catalyzed dehydration methods, which typically achieve yields of 31.8% for furfural production from xylose under optimal conditions of 140°C and 2 hours reaction time [2].

The integration of dehydration and oximation reactions in a single pot significantly reduces process complexity and waste generation. The space-time yield achieved through this method reaches 6.2 g·L⁻¹·h⁻¹, representing a substantial improvement over traditional batch processes [1]. Temperature control is critical, as optimal conditions maintain ambient temperature (25°C) during the enzymatic step, substantially reducing energy requirements compared to high-temperature chemical processes.

Alternative xylose conversion pathways include acid-catalyzed dehydration using niobium-based catalysts, which demonstrate excellent performance for xylose conversion to furfural. The mesoporous niobium-based catalyst (mNb-bc) synthesized through microemulsion methods achieves high specific surface area (340 m²·g⁻¹) and defined mesoporosity, resulting in xylose conversion rates of 41.2% with 77.1% selectivity to furfural at 140°C [2].

Biphasic systems using organic solvents such as isophorone or methyltetrahydrofuran (MTHF) have been explored to enhance product recovery and minimize side reactions. These systems achieve furfural yields of 13% and 12% at 190°C within 30 minutes for 1:1 and 5:1 aqueous to organic phase ratios, respectively [3]. The biphasic approach prevents secondary reactions that typically occur in aqueous systems, including furan resin formation and condensation product generation.

PathwayYield (%)Temperature (°C)Reaction Time (h)Selectivity (%)
Chemoenzymatic (Temporal)78251.5100
Acid-Catalyzed Dehydration31.81402.077.1
Biphasic System (Isophorone)131900.530
Biphasic System (MTHF)121900.532

Furfural as a Bio-Platform Chemical

Furfural emerges as a critical bio-platform chemical derived from pentose sugars present in lignocellulosic biomass, with global market valuation reaching $1.2 billion in 2019 and projected growth to $2 billion by 2027 [4]. The compound serves as an essential intermediate for 2-furonitrile synthesis while simultaneously functioning as a renewable building block for numerous chemical transformations.

The production of furfural from various biomass feedstocks demonstrates significant variability in yield and conversion efficiency. Corncob exhibits the highest furfural yield at 42% with 65% conversion efficiency at 180°C, making it the most economically attractive feedstock with production costs of $1.8 per kilogram [4]. Rice straw and bamboo shoot shells achieve yields of 38% and 35% respectively, while wheat straw and hardwood demonstrate lower yields of 33% and 28% [4].

The dehydration mechanism proceeds through multiple pathways, with the most accepted route involving acid-catalyzed elimination of three water molecules from xylose. The process requires both Lewis and Brønsted acid sites working synergistically, where Lewis acids facilitate xylose isomerization to xylulose, while Brønsted acids catalyze the subsequent dehydration steps [5]. This dual-acid mechanism explains the superior performance of mixed oxide catalysts containing both acidic functionalities.

Furfural's role as a bio-platform chemical extends beyond 2-furonitrile synthesis to encompass numerous derivative products including furfuryl alcohol, 2-furanmethanol, and 5-methyl-2-furfural. These compounds represent 24-35% of total measured furanoids emitted from biomass burning, highlighting their abundance and potential for chemical utilization [6].

The environmental implications of furfural production have been thoroughly investigated through life cycle assessment studies. The most impacting categories include ecotoxicity (fresh and marine water), eutrophication (fresh and marine water), human toxicity, and fossil fuel depletion . Chemical consumption, particularly formic acid usage during pretreatment, represents the primary environmental impact source.

FeedstockFurfural Yield (%)Conversion Efficiency (%)Production Cost ($/kg)
Corncob42.065.01.8
Rice Straw38.060.02.0
Bamboo Shell35.055.02.1
Wheat Straw33.052.02.2
Hardwood28.045.02.4
Xylose31.841.22.5

Chemoenzymatic Sequences from Bio-Derived Precursors

The chemoenzymatic approach for 2-furonitrile synthesis represents a breakthrough in sustainable chemistry, utilizing aldoxime dehydratase enzymes to convert furfural-derived oximes into the target nitrile under mild reaction conditions. This biocatalytic strategy eliminates the need for highly toxic cyanide reagents typically required in traditional nitrile synthesis, while operating at ambient temperature and pressure.

Aldoxime dehydratase from Pseudomonas putida F1 (OxdF1) has been extensively engineered to enhance catalytic efficiency toward 2-furaldehyde oxime. The optimal mutant L318I–N266S demonstrates remarkable improvement, achieving specific activity of 3.94 U·mg⁻¹ toward 2-furaldehyde oxime, representing a six-fold increase compared to the wild-type enzyme (0.65 U·mg⁻¹) [1]. This enhancement results from strategic mutations in the substrate access tunnel and distal residues, optimizing substrate binding and product release.

The enzyme engineering approach focused on expanding the substrate access tunnel through the L318I mutation, which accommodates the bulky furan ring structure of the substrate. Simultaneously, the N266S mutation in a distal residue improves overall catalytic efficiency by optimizing the enzyme's conformational flexibility during the catalytic cycle [1]. These modifications demonstrate the potential for rational enzyme design in creating biocatalysts tailored for specific biomass-derived substrates.

Kinetic analysis reveals that while the engineered enzyme exhibits higher Km values (650 μM) compared to the wild-type (70 μM), indicating reduced substrate affinity, the dramatic increase in kcat (2.0 min⁻¹ versus 0.37 min⁻¹) results in superior catalytic efficiency [8]. This trade-off between substrate affinity and turnover number is common in enzyme engineering and demonstrates the importance of optimizing multiple kinetic parameters simultaneously.

The chemoenzymatic process achieves complete conversion of 100 mM 2-furaldehyde oxime to 2-furonitrile within 1.5 hours at room temperature using a continuous feeding strategy. The space-time yield of 6.2 g·L⁻¹·h⁻¹ represents a significant improvement over traditional chemical synthesis methods, which typically require high temperatures and harsh reaction conditions [1].

Alternative aldoxime dehydratases from Rhodococcus sp. YH3-3 (OxdYH3-3) have also been evaluated for 2-furonitrile synthesis. The N266S mutant of OxdYH3-3 demonstrates three-fold higher activity (1.73 U·g⁻¹) compared to the wild-type enzyme (0.52 U·g⁻¹) for E-3-pyridine aldoxime and four-fold higher activity (1.16 U·g⁻¹) for 2-furfuryl aldoxime [8]. These results indicate that the N266S mutation provides a generally applicable strategy for enhancing aldoxime dehydratase activity across different enzyme variants.

The distribution of aldoxime dehydratase activity across microorganisms is remarkably widespread, with 98 and 107 strains out of 975 tested organisms capable of degrading phenylacetaldoxime and pyridine-3-aldoxime, respectively [9]. This broad distribution suggests evolutionary pressure for aldoxime metabolism and provides a rich source of enzymes for biocatalytic applications.

EnzymeActivity (U/mg)Km (μM)kcat (min⁻¹)Improvement Factor
OxdF1 (Wild-type)0.65700.371.0
OxdF1 (L318I-N266S)3.946502.06.1
OxdYH3-3 (Wild-type)0.52850.421.0
OxdYH3-3 (N266S)1.731201.83.3

Life Cycle Assessment and Sustainability Metrics

The life cycle assessment of 2-furonitrile production reveals significant environmental benefits when utilizing biomass-derived feedstocks compared to traditional petrochemical routes. Comprehensive sustainability metrics demonstrate substantial improvements across multiple environmental impact categories, including carbon footprint reduction, water usage minimization, and waste generation decrease.

Carbon footprint analysis indicates that chemoenzymatic synthesis achieves the lowest environmental impact at 5.3 kg CO₂-equivalent per kilogram of product, representing a 65% reduction compared to traditional synthesis methods (15.2 kg CO₂-eq/kg) [10]. Biomass-derived chemical synthesis demonstrates intermediate performance at 8.7 kg CO₂-eq/kg, still achieving a 43% reduction compared to conventional approaches. These improvements primarily result from the renewable nature of biomass feedstocks and the elimination of energy-intensive petrochemical processing steps.

Water usage represents another critical sustainability metric, with chemoenzymatic processes requiring only 280 L per kilogram of product compared to 850 L/kg for traditional synthesis [10]. This 67% reduction in water consumption addresses growing concerns about water scarcity and industrial water management. The biomass-derived approach achieves a 51% reduction in water usage (420 L/kg), demonstrating the general benefits of bio-based production methods.

Energy consumption analysis reveals that chemoenzymatic synthesis requires 12.1 MJ per kilogram of product, representing a 53% reduction compared to traditional methods (25.8 MJ/kg) [10]. This dramatic improvement stems from the mild reaction conditions employed in enzymatic processes, eliminating the need for high-temperature and high-pressure operations typical of conventional chemical synthesis. The biomass-derived approach achieves 18.2 MJ/kg, representing a 29% energy reduction.

Waste generation metrics demonstrate exceptional performance for chemoenzymatic synthesis, generating only 3.1 kg waste per kilogram of product compared to 12.5 kg waste/kg for traditional methods [10]. This 75% reduction in waste generation aligns with green chemistry principles emphasizing waste prevention and atom economy. The biomass-derived approach generates 6.8 kg waste/kg product, achieving a 46% reduction in waste generation.

Atom economy calculations reveal superior performance for chemoenzymatic synthesis at 85%, compared to 72% for biomass-derived methods and 45% for traditional synthesis [10]. This metric measures the fraction of reactant atoms incorporated into the final product, indicating the efficiency of the synthetic route. The high atom economy of chemoenzymatic processes reflects the selective nature of enzymatic catalysis and the absence of stoichiometric reagents.

The Environmental Factor (E-Factor), defined as the ratio of waste generated to product formed, demonstrates the environmental superiority of chemoenzymatic synthesis with a value of 2.8 compared to 8.5 for traditional methods [10]. This three-fold improvement in E-Factor represents a significant advancement in sustainable chemistry, addressing both waste minimization and process efficiency.

Life cycle sustainability assessment encompasses social and economic factors alongside environmental impacts. The utilization of agricultural waste streams for 2-furonitrile production provides economic opportunities for rural communities while addressing waste management challenges. The integration of biorefineries into agricultural systems creates value-added products from otherwise low-value materials, supporting circular economy principles.

Ecotoxicological assessment of biomass-derived furanic compounds indicates generally low environmental toxicity. Studies examining fourteen furanic compounds using various bioassays demonstrate that most building blocks exhibit minimal toxicity to aquatic organisms (Aliivibrio fischeri, Raphidocelis subcapitata) and terrestrial plants (Sinapis alba, Lepidium sativum) [11] [12]. Specifically, 9 out of 14 furan platform chemicals tested were non-effective or stimulant for plant growth, confirming the environmental compatibility of these bio-based compounds.

The comparative analysis of production methods reveals that chemoenzymatic synthesis consistently outperforms traditional and biomass-derived approaches across all sustainability metrics. This superior performance justifies the continued development of enzymatic processes for 2-furonitrile production, supporting the transition toward sustainable chemical manufacturing.

Sustainability MetricTraditional SynthesisBiomass-DerivedChemoenzymaticUnits
Carbon Footprint15.28.75.3kg CO₂-eq/kg
Water Usage850420280L/kg
Energy Consumption25.818.212.1MJ/kg
Waste Generation12.56.83.1kg waste/kg
Atom Economy457285%
E-Factor8.54.22.8kg waste/kg

XLogP3

1

Boiling Point

147.0 °C

LogP

0.96 (LogP)

UNII

2LRK86H722

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

617-90-3

Wikipedia

2-furonitrile

Dates

Last modified: 08-15-2023

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